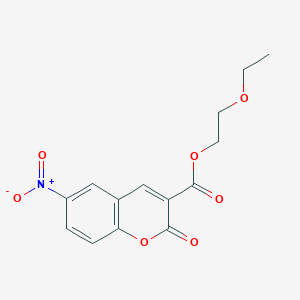

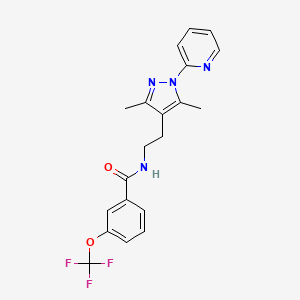

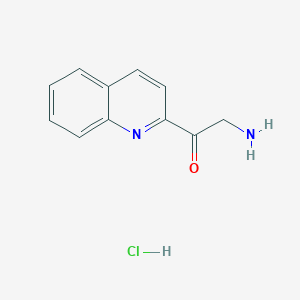

![molecular formula C20H24N6O2 B2486878 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione CAS No. 923203-83-2](/img/structure/B2486878.png)

2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of mesoionic compounds related to 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione involves multi-step chemical reactions starting from basic heterocyclic precursors. For instance, mesoionic purinone analogs, which share structural similarities with the compound , are synthesized from 4-amino-l-methylpyrimidin-6-ones through a series of chemical transformations, including hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions (Coburn & Taylor, 1982).

Molecular Structure Analysis

The molecular structure of mesoionic compounds like 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione is characterized by the presence of a delocalized electronic system, which contributes to their unique chemical behavior. The structure is often confirmed through techniques such as single crystal X-ray diffraction analysis, which provides detailed insights into the arrangement of atoms within the molecule and the nature of their bonding (Ram et al., 2002).

Chemical Reactions and Properties

Mesoionic compounds undergo a variety of chemical reactions, including hydrolytic ring-opening reactions and cycloadditions, which are essential for their synthesis and functionalization. These reactions are pivotal in exploring the chemical properties and reactivity of these compounds (Coburn & Taylor, 1982).

科学的研究の応用

Synthesis and Properties

Researchers have synthesized various analogs and derivatives of purine, including imidazo[1,2-c]-pyrimidine-2,7-diones, to explore their chemical properties and potential applications. For instance, Coburn and Taylor (1982) prepared mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, highlighting their chemical versatility for further applications in drug design and synthesis (Coburn & Taylor, 1982).

Biological Activity

The exploration of the biological activities of these compounds, especially their antiviral and antihypertensive potentials, has been a focus of several studies. Nilov et al. (1995) reported on the synthesis of 7,8-polymethylenepurine derivatives and their precursors, which were used to study their antiviral and antihypertensive activities. This research underscores the potential of purine derivatives in the development of new therapeutic agents (Nilov et al., 1995).

Photophysical and pH Sensing Properties

The photophysical properties and pH sensing capabilities of purine derivatives have also been investigated. Cheng et al. (2016) synthesized tetrapodal ligands containing imidazole groups, leading to the development of star-shaped complexes with pH-dependent photophysical properties. These findings suggest potential applications in the development of pH sensors and fluorescence-based probes, which could be useful in various biochemical and analytical settings (Cheng et al., 2016).

Solid-Phase Synthesis

The solid-phase synthesis of tetrasubstituted xanthine derivatives, as reported by Lee et al. (2016), showcases the methodological advancements in synthesizing complex purine derivatives. This approach enables the incorporation of diverse functional groups, potentially leading to the discovery of new compounds with varied biological activities (Lee et al., 2016).

特性

IUPAC Name |

2,4,7,8-tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-12-7-6-8-15(11-12)21-9-10-25-13(2)14(3)26-16-17(22-19(25)26)23(4)20(28)24(5)18(16)27/h6-8,11,21H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVDXGRCURUVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 17504271 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

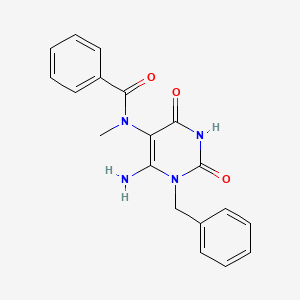

![N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486802.png)

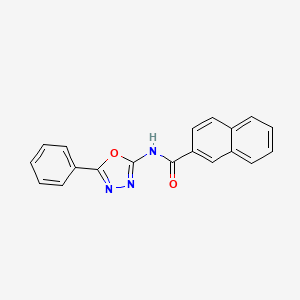

![3-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2486810.png)

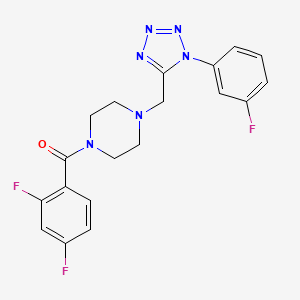

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2486813.png)

![N-[(3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2486814.png)